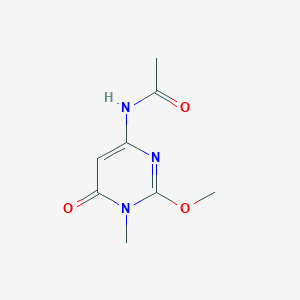![molecular formula C10H8O4 B303393 2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B303393.png)
2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione, also known as dimethyldihydropyrenequinone (DMDPQ), is a synthetic organic compound that has gained significant attention in the field of chemistry and biology due to its unique chemical structure and potential applications. DMDPQ is a bicyclic molecule that contains a fused ring system with two methoxy groups and two carbonyl groups. In
Mécanisme D'action
The mechanism of action of DMDPQ is not fully understood, but it is believed to involve the interaction of the carbonyl groups with biological molecules such as proteins and nucleic acids. This interaction may lead to changes in the conformation and function of these molecules, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects
DMDPQ has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that DMDPQ can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. DMDPQ has also been shown to have antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of DMDPQ is its ease of synthesis and purification. This makes it a readily available compound for use in lab experiments. However, one limitation of DMDPQ is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several potential future directions for research on DMDPQ. One area of interest is the development of new synthetic methods for DMDPQ that can improve yields and purity. Another area of interest is the exploration of DMDPQ's potential applications in the field of medicine, particularly in cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of DMDPQ and its downstream effects on cellular processes.
Méthodes De Synthèse
The synthesis of DMDPQ involves the reaction of 2,5-dimethoxybenzaldehyde with maleic anhydride in the presence of a Lewis acid catalyst. The resulting product is then treated with potassium hydroxide to form DMDPQ. This method has been optimized to produce high yields of DMDPQ with high purity.
Applications De Recherche Scientifique
DMDPQ has been extensively studied for its potential applications in various fields of science. One of the most promising applications of DMDPQ is in the field of organic electronics. DMDPQ has been shown to have excellent charge transport properties, making it a potential candidate for use in organic electronic devices such as solar cells, field-effect transistors, and light-emitting diodes.
Propriétés
Nom du produit |
2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione |
|---|---|
Formule moléculaire |
C10H8O4 |
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
2,5-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione |
InChI |
InChI=1S/C10H8O4/c1-13-5-3-4-6(14-2)8-7(5)9(11)10(8)12/h3-4H,1-2H3 |
Clé InChI |
QCWVOKJQWOQRCR-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C(C=C1)OC)C(=O)C2=O |
SMILES canonique |
COC1=C2C(=C(C=C1)OC)C(=O)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-phenyl-1-[(2-phenyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazole](/img/structure/B303316.png)
![1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine](/img/structure/B303317.png)
![5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303319.png)
![N-[3,5-bis(4-methylphenyl)-1H-pyrrol-2-yl]-N-[3,5-bis(4-methylphenyl)-2H-pyrrol-2-ylidene]amine](/img/structure/B303320.png)


![Dimethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B303327.png)
![3-methyl-4-[(1-methyl-1H-pyrrol-2-yl)methylene]-5(4H)-isoxazolone](/img/structure/B303328.png)
![2-[2-(2-thienyl)vinyl]-1H-pyrrole](/img/structure/B303329.png)
